4-Nitrophenyl beta-D-cellobioside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

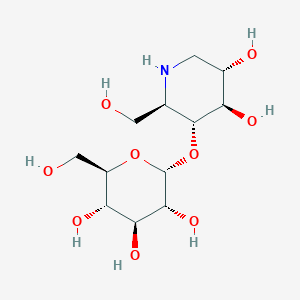

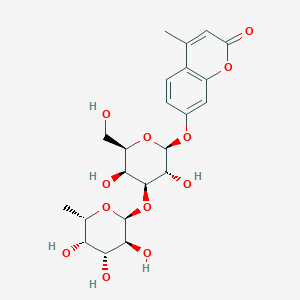

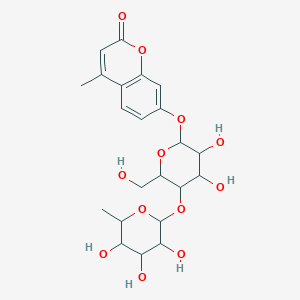

4-Nitrophenyl beta-D-cellobioside (4-NPBC) is a unique carbohydrate molecule that has been studied for its potential applications in a variety of scientific research fields. It is composed of a nitrophenyl group attached to a beta-D-cellobioside, a derivative of glucose. 4-NPBC has been studied for its various biochemical and physiological effects, and its potential uses in laboratory experiments.

Scientific Research Applications

Tumor Therapy : Enzymes cleaving 4-Nitrophenyl beta-D-cellobioside have been explored to enhance the selectivity of tumor therapy. Enzymes from various fungi show potential in cleaving inactive transport forms of cancerostatic substances in the acidic pH region of malignant tumors, which could improve the efficacy of tumor treatments (Butschak, Förster, & Graffi, 1976).

Biodegradation of Cellulose : The bifunctional cellulase from Bacillus sp. D04 shows potential in the biodegradation of cellulose and p-nitrophenyl-beta-D-cellobioside. This suggests applications in the degradation of cellulose-based biomaterials (Han, Yoo, & Kang, 1995).

Enzyme Kinetics and Mechanism : The enzyme Thermobifida fusca Cel5Acd catalyzes the hydrolysis of p-nitrophenyl-beta-D-cellobioside to produce cellobiose and p-nitrophenol. This process involves a competing transglycosylation pathway, which is significant in understanding enzyme mechanisms and kinetics (Dingee & Anton, 2010).

Enzyme Assays : This compound is used in assays for the determination of enzyme activities, like cellobiohydrolase I, in complex enzyme mixtures. Such assays are critical for identifying specific cellulases in cellulose degradation processes, which have implications in industrial applications and biofuel production (Deshpande, Eriksson, & Pettersson, 1984).

Mechanism of Action

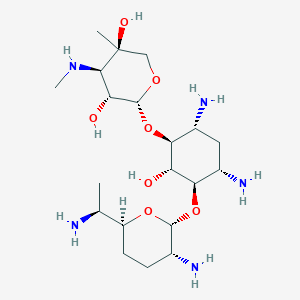

Cellobiohydrolases or exoglucanases are produced by various bacteria and fungi with catalytic modules belonging to families 5, 6, 7, 9, 48, and 74 glycoside hydrolases, which act at the chains end of cellulose resulting in the release of glucose as well as cellobiose . The CBH I and II work processively from reducing and nonreducing ends of the cellulose chain, respectively .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl-beta-D-cellobioside interacts with several enzymes, proteins, and other biomolecules. It is hydrolyzed by exoglucanases, endoglucanases, and β-glucosidases to yield p-nitrophenol (PNP) . This interaction is crucial in the detection of cellulase activity .

Cellular Effects

The effects of 4-Nitrophenyl-beta-D-cellobioside on various types of cells and cellular processes are primarily related to its role as a substrate for cellulase activity

Molecular Mechanism

The molecular mechanism of action of 4-Nitrophenyl-beta-D-cellobioside involves its hydrolysis by exoglucanases, endoglucanases, and β-glucosidases . These enzymes break down 4-Nitrophenyl-beta-D-cellobioside, releasing p-nitrophenol (PNP), which can be detected due to its color .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Nitrophenyl-beta-D-cellobioside in laboratory settings are primarily related to its role as a substrate in enzymatic assays

Metabolic Pathways

4-Nitrophenyl-beta-D-cellobioside is involved in the metabolic pathway of cellulase activity . It is hydrolyzed by exoglucanases, endoglucanases, and β-glucosidases, enzymes that play a crucial role in this pathway .

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-KFRZSCGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3482-57-3 |

Source

|

| Record name | 4-Nitrophenyl beta-cellobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: How does 4-Nitrophenyl β-D-cellobioside help characterize cellulases?

A: 4-Nitrophenyl β-D-cellobioside acts as a chromogenic substrate for certain cellulases. When cleaved by an enzyme, it releases 4-nitrophenol, a yellow compound that can be easily quantified by measuring its absorbance at 405 nm using a spectrophotometer. This allows researchers to assess the activity of cellulases and investigate their substrate specificity. Notably, the research articles highlight that some acid cellulases, like the one isolated from Bacillus sp. KSM-330 [], exhibit minimal activity towards 4-Nitrophenyl β-D-cellobioside, suggesting a preference for longer cellulose chains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)